molecular formula C12H18O B12527485 3,4-Dimethylspiro[4.5]dec-2-en-1-one CAS No. 672295-28-2

3,4-Dimethylspiro[4.5]dec-2-en-1-one

Cat. No.: B12527485
CAS No.: 672295-28-2
M. Wt: 178.27 g/mol
InChI Key: UPTRKISELMCDFZ-UHFFFAOYSA-N
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Description

3,4-Dimethylspiro[45]dec-2-en-1-one is a chemical compound characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylspiro[4.5]dec-2-en-1-one typically involves spiro-annelation reactions. One common method includes the reaction of a suitable precursor with a dienophile under specific conditions to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylspiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4-Dimethylspiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Dimethylspiro[4.5]dec-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol: Shares a similar spirocyclic structure but differs in functional groups and substituents.

    1,8-Dimethyl-4-(1-methylethenyl)spiro[4.5]dec-7-ene:

Uniqueness

3,4-Dimethylspiro[4.5]dec-2-en-1-one is unique due to its specific arrangement of methyl groups and the presence of a double bond in the spirocyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

672295-28-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,2-dimethylspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C12H18O/c1-9-8-11(13)12(10(9)2)6-4-3-5-7-12/h8,10H,3-7H2,1-2H3

InChI Key

UPTRKISELMCDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)C12CCCCC2)C

Origin of Product

United States

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